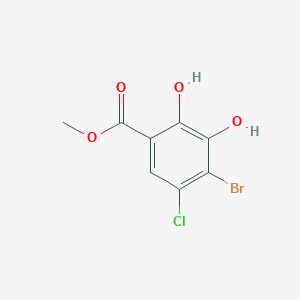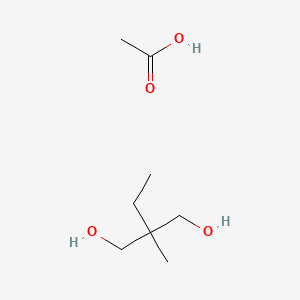![molecular formula C15H11FN2O B12520976 Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- CAS No. 666861-61-6](/img/structure/B12520976.png)
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 4-(4-fluorophenyl)-5-methyl-3-isoxazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime, which is then cyclized to 4-(4-fluorophenyl)-3-isoxazolone. This intermediate is further reacted with methyl iodide to introduce the methyl group, followed by coupling with a pyridine derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)-2-(4-pyridyl)-1H-imidazole: Shares a similar fluorophenyl and pyridine structure but differs in the heterocyclic ring.
4-(4-Fluorophenyl)-3-pyridylmethanone: Another compound with a fluorophenyl and pyridine moiety but with a different functional group.
Uniqueness
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets compared to other similar compounds .
Propiedades
Número CAS |
666861-61-6 |
|---|---|
Fórmula molecular |
C15H11FN2O |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-methyl-3-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C15H11FN2O/c1-10-14(11-2-4-13(16)5-3-11)15(18-19-10)12-6-8-17-9-7-12/h2-9H,1H3 |
Clave InChI |
DOBVLBICJFQZRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=NC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)

![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)

![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)

![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)





